Major Urinary Metabolite Identity
In a rat pharmacokinetic study of radiolabeled Diamidfos ([14C]Diamidfos), N-methylphosphorodiamidate (the phenyl ester of which is the target compound) was identified as one of three major urinary metabolites, each accounting for approximately 25% of the total 14C activity excreted in urine [1]. This contrasts with the parent compound Diamidfos, which also accounted for 25% of urinary activity, and with the other two metabolites, N-formyl-N'-methylphosphorodiamidate and phenol, completing the metabolic profile. The equal distribution among four excreted species underscores the precise and predictable role of this specific mono-N-methyl phosphorodiamidate in the primary elimination pathway, information that cannot be derived from the non-methylated analog phenyl phosphorodiamidate (PPD).
| Evidence Dimension | Percentage of total urinary 14C activity (metabolite profiling) |
|---|---|
| Target Compound Data | Approximately 25% of administered 14C dose excreted as N-methylphosphorodiamidate metabolite |
| Comparator Or Baseline | Diamidfos (parent): ~25%; N-formyl-N'-methylphosphorodiamidate: ~25%; Phenol: ~25% |
| Quantified Difference | The target compound represents a stoichiometrically equivalent fraction (25%) of the excreted dose relative to the parent drug, confirming its status as a primary rather than minor metabolite. |
| Conditions | Single intravenous dose of 1 and 25 mg/kg [14C]Diamidfos in rats; urine collected over 36 hours; metabolites identified by GC-MS, IR, and NMR. |
Why This Matters
For analytical laboratories quantifying Diamidfos residues or studying its environmental fate, the target compound is an essential reference standard representing a quantitatively major and pathway-specific endpoint.
- [1] Pharmacokinetic profile of diamidfos in rats. (1976). Biochemical Pharmacology, 25(16), 1863-1866. View Source
